6-fluoro-1H-indol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-indol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEULYGJGPWIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization Techniques in 6 Fluoro 1h Indol 3 Ol Research
Electronic Spectroscopy for Optical Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The indole (B1671886) ring system features characteristic absorption bands, often referred to as ¹Lₐ and ¹Lₑ transitions, which are sensitive to substituent effects.
Research on substituted indoles has shown that the position of the fluorine atom significantly impacts the electronic spectrum. Studies on 4- and 6-fluoroindole (B127801) have revealed that the ¹Lₐ and ¹Lₑ states are highly mixed in the 6-isomer. nih.gov In a study of various ring-substituted indole-3-acetic acids, it was observed that while most derivatives exhibit a red shift (a shift to longer wavelengths) in their absorption maxima compared to the parent compound, 4- and 7-fluoroindole-3-acetic acid display a blue shift (a shift to shorter wavelengths). nih.gov This suggests that the electronic properties of 6-fluoro-1H-indol-3-ol are similarly modulated by the specific placement of the fluorine atom on the indole ring. The absorption spectrum of indole derivatives typically shows two to four maxima in the 260–310 nm range, corresponding to these electronic transitions. nih.gov
Table 1: Illustrative UV-Vis Absorption Data for Related Indole Derivatives
| Compound | Absorption Maxima (λmax) | Notes |
| Indole-3-acetic acid derivatives | 260-310 nm | General range for ¹Lₐ and ¹Lₑ transitions. nih.gov |
| 4-Fluoroindole-3-acetic acid | Blue-shifted | Shifted to shorter wavelengths compared to indole-3-acetic acid. nih.gov |
| 7-Fluoroindole-3-acetic acid | Blue-shifted | Shifted to shorter wavelengths compared to indole-3-acetic acid. nih.gov |
This table provides representative data for related compounds to illustrate expected spectral regions.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about a molecule's ability to emit light after absorbing it. This technique is particularly sensitive to the molecule's environment and structural features. The introduction of a fluorine atom at the 6-position of the indole ring has been shown to have a significant impact on its fluorescence properties.
A study on ring-substituted indole-3-acetic acids demonstrated that most derivatives fluoresce in the 345-370 nm range upon excitation at 275-280 nm. nih.gov Notably, the fluorescence quantum yield of 6-fluoroindole-3-acetic acid was found to be significantly higher than that of the non-fluorinated indole-3-acetic acid. nih.gov This enhancement in fluorescence efficiency is a key finding. Furthermore, research into fluoroindoles suggests that 6-fluoro substitution increases the ionization potential of the indole ring, which can suppress electron transfer quenching and lead to a longer fluorescence lifetime. rug.nl
Table 2: Representative Fluorescence Data for Related 6-Fluoroindole Compounds
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (ΦF) |
| Indole-3-acetic acid derivatives | 275-280 nm | 345-370 nm | Varies by substituent. nih.gov |
| 6-Fluoroindole-3-acetic acid | ~280 nm | ~350 nm | Significantly exceeds that of indole-3-acetic acid. nih.govresearchgate.net |
This table contains data for closely related compounds to illustrate the fluorescence properties of the 6-fluoroindole scaffold.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for confirming the molecular weight of synthesized compounds and can provide structural information through fragmentation analysis. For this compound, mass spectrometry serves to verify its elemental composition.
The molecular formula of this compound is C₈H₆FNO, which corresponds to a monoisotopic mass of approximately 151.0433 Da. In a typical mass spectrum, one would expect to observe a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z 152.0512.
In studies of related fluorinated indole derivatives, mass spectrometry is routinely used for structural confirmation. For instance, analysis of 3-(6-fluoro-1H-indol-3-yl)propan-1-ol (C₁₁H₁₂FNO) shows a molecular ion peak corresponding to its exact mass of 193.08. The fragmentation patterns observed in the mass spectrum can also yield valuable structural information, helping to confirm the connectivity of the atoms within the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Type | Formula | Calculated m/z |
| Molecular Ion (M⁺) | C₈H₆FNO⁺ | 151.0433 |
| Protonated Molecule ([M+H]⁺) | C₈H₇FNO⁺ | 152.0512 |
This table presents the theoretically calculated mass-to-charge ratios for the target compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a molecule's structure.
While crystal structure data for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the expected solid-state conformation. For example, the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one has been determined, revealing the precise geometry of the 6-fluoroindole moiety. researchgate.net Such studies confirm the planarity of the indole ring system and detail the interactions governed by the fluorine substituent. researchgate.net
Crystallographic data, once determined, is typically deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC) for public access. mit.eduacs.org The refinement of the crystal structure is performed using programs like SHELXL. researchgate.net
Table 4: Crystallographic Data for the Related Compound 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one
| Parameter | Value |
| Empirical Formula | C₁₇H₁₂FN₃O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.7608(7) |
| b (Å) | 7.2802(4) |
| c (Å) | 24.4842(13) |
| Volume (ų) | 2631.1(2) |
| Z | 8 |
| Temperature (K) | 170 |
| CCDC No. | 2356296 |
Data from the crystallographic study of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one. researchgate.net
Chemical Reactivity and Derivatization of 6 Fluoro 1h Indol 3 Ol
Oxidation Reactions of the Hydroxyl Group
The secondary alcohol functionality at the C3 position of 6-fluoro-1H-indol-3-ol is susceptible to oxidation. Under controlled conditions with suitable oxidizing agents, the hydroxyl group can be converted to a ketone, yielding 6-fluoro-1H-indol-3(2H)-one, also known as 6-fluorooxindole. The choice of oxidant is crucial to prevent over-oxidation or undesired side reactions on the sensitive indole (B1671886) ring.
In related indole derivatives, such as 3-(6-fluoro-1H-indol-3-yl)propan-1-ol, the primary alcohol group can be oxidized to an aldehyde or a ketone using reagents like potassium permanganate. Similarly, the direct C-H functionalization of 6-fluoro-1H-indole using photochemical conditions can yield 6-fluoro-1H-indole-3-carbaldehyde, demonstrating the accessibility of the oxidized state at the C3 position. acs.org For this compound, a mild oxidizing agent would be necessary to selectively target the hydroxyl group.
| Precursor | Reaction Type | Reagent Example | Product |
| This compound | Oxidation | Mild Oxidizing Agent | 6-fluoro-1H-indol-3(2H)-one |
| 3-(6-fluoro-1H-indol-3-yl)propan-1-ol | Oxidation | Potassium Permanganate | 3-(6-fluoro-1H-indol-3-yl)propanoic acid or related ketone/aldehyde |
| 6-fluoro-1H-indole | C-H Formylation | Photochemical/Ru-catalyzed | 6-fluoro-1H-indole-3-carbaldehyde acs.org |
Reduction Reactions to Alternative Alcohol Derivatives
Reduction reactions involving this compound or its precursors offer pathways to other alcohol derivatives. For instance, the ketone precursor to this compound can be reduced to the alcohol. More comprehensive reduction of the indole moiety itself can lead to fluorinated indoline (B122111) or other saturated heterocyclic structures. Reagents like lithium aluminum hydride are commonly used for such reductions in similar indole systems. evitachem.com
Furthermore, derivatization followed by reduction can yield various functionalized alcohols. For example, hydrogenation of chalcone (B49325) derivatives of indole over palladium on carbon has been used to produce the corresponding saturated hydroxy derivatives. nih.gov This strategy could be applied to derivatives of this compound to access a wider range of complex alcohol structures.
Substitution Reactions on the Fluoroindole Moiety
The this compound scaffold can undergo substitution reactions at several positions. The indole ring is inherently reactive towards electrophilic substitution, primarily at the C3 position. cymitquimica.com However, since this position is already functionalized, electrophiles may target other positions on the pyrrole (B145914) or benzene (B151609) rings, with the directing effects of the existing substituents playing a key role.
The fluorine atom itself can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by other electron-withdrawing groups. More commonly, the indole ring participates in reactions such as Friedel-Crafts type couplings. researchgate.net For instance, 6-fluoro-1H-indole can react with other indole derivatives in the presence of an iodine catalyst to form diindolylmethanes, demonstrating the reactivity of the indole core toward electrophilic substitution. beilstein-journals.org
| Reaction Type | Reactant(s) | Catalyst/Conditions | Product Type |
| Electrophilic Substitution | 6-fluoro-1H-indole + Electrophile | Iodine beilstein-journals.org | Substituted Indole |
| Cross-Coupling | Quinoxalinones + Indoles | Brønsted acids researchgate.net | 3-(indol-3-yl)quinoxalin-2-one researchgate.net |
| C-H Borylation | Tryptophol + Bis(pinacolato)diboron | Iridium complex acs.org | Borylated Indole |
Regioselectivity and Stereoselectivity in Derivatization Pathways
Achieving regioselectivity and stereoselectivity is paramount when derivatizing complex molecules like this compound. The inherent electronic properties of the indole ring system, influenced by the fluorine and hydroxyl groups, direct the outcome of many reactions.
Regioselectivity:
C-H Functionalization: The functionalization of the indole ring often shows high regioselectivity. For many reactions, the C3 position is the most nucleophilic and reactive. However, if C3 is blocked, functionalization can be directed to other positions like C2 or C7. For example, rhodium-catalyzed C-H allylation of N-protected indoles with allyl alcohols occurs selectively at the C2 position. nih.gov Similarly, iridium-catalyzed C-H borylation of C3-substituted indoles, such as tryptophol, proceeds with high selectivity at the C7 position. acs.org The presence of a free N-H group is often crucial for directing functionalization to the C3 position. acs.org
Stereoselectivity:
Asymmetric Synthesis: The creation of chiral centers during derivatization requires stereoselective methods. For example, the synthesis of trifluoromethyl(indolyl)phenylmethanols can be performed from fluorinated indoles and trifluoromethyl ketones. beilstein-journals.org If the ketone is prochiral, enantioselective reduction or addition can lead to a specific stereoisomer of the resulting alcohol. The synthesis of indole hybrid chalcones and their subsequent reduction can also be designed to control stereochemistry. mdpi.com
Functionalization Strategies for Novel Indole Architectures
The this compound scaffold is a valuable starting point for constructing more complex, novel indole-based architectures with potential applications in materials science and medicinal chemistry. researchgate.netrug.nl
Synthesis of Diindolylmethanes (DIMs): One strategy involves the acid-catalyzed or iodine-catalyzed reaction of indoles with carbonyl compounds or their alcohol precursors. nih.gov For example, 6-fluoro-1H-indole can be reacted with a substituted (indol-3-yl)methanol derivative to produce unsymmetrical, fluorinated diindolylmethanes. beilstein-journals.org This builds a quaternary carbon center linking two distinct indole moieties.
Construction of Fused Heterocycles: The reactivity of the indole ring can be harnessed to build fused ring systems. A rhodium-catalyzed Double Dehydrogenative Heck (DDHR) reaction between indole-2-carboxylic acids and alkenes has been used to synthesize pyrano[3,4-b]indol-1(9H)-ones. acs.org Applying such strategies to derivatives of this compound could generate novel polycyclic fluorinated heterocycles.
Cross-Coupling Reactions: Modern cross-coupling reactions are a powerful tool for functionalizing the indole core. Palladium-catalyzed reactions, for instance, can be used to attach various substituents to the indole ring. nih.gov The synthesis of 3-(indol-3-yl)quinoxalin-2-one derivatives through the cross-coupling of quinoxalinones with indoles is another example of building complex architectures from simpler indole precursors. researchgate.net
These advanced synthetic strategies enable the transformation of this compound and related compounds into a diverse array of complex molecules, significantly expanding their chemical space for further investigation.
Computational Chemistry and Theoretical Studies of 6 Fluoro 1h Indol 3 Ol
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular geometries and electronic landscapes.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For 6-fluoro-1H-indol-3-ol, DFT calculations would typically be employed to determine its most stable three-dimensional conformation by optimizing the geometry of the molecule. This process would yield precise bond lengths, bond angles, and dihedral angles. While data for other indole (B1671886) derivatives is abundant, no specific published DFT studies on this compound could be identified.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. No specific HOMO-LUMO energy values or orbital distribution maps for this compound are available in the current body of scientific literature.
Spectroscopic Property Prediction through Computational Methods
Computational methods are also invaluable for predicting and interpreting spectroscopic data, which is used to identify and characterize compounds.
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of a molecule. This theoretical prediction is a powerful tool for confirming the structure of newly synthesized compounds by comparing the calculated shifts to experimental NMR spectra. A GIAO analysis for this compound would provide predicted ¹H and ¹³C NMR chemical shifts, but no such study has been published.
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. By simulating the electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). Often, these calculations are performed in conjunction with a Polarizable Continuum Model (PCM) to account for the effects of a solvent. There are currently no published TD-DFT studies detailing the predicted UV-Vis spectrum of this compound.
Intermolecular Interactions and Charge Distribution Studies
Understanding how a molecule interacts with its environment is key to predicting its physical and biological properties. Computational studies can map the electrostatic potential surface, revealing the distribution of charge across the molecule. This information helps in predicting sites for electrophilic and nucleophilic attack and understanding potential hydrogen bonding interactions. However, specific charge distribution and intermolecular interaction studies for this compound have not been documented.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding its stability and reactivity.
Key interactions that would be investigated include the donation of electron density from the nitrogen lone pair into the aromatic system and the influence of the electronegative fluorine and oxygen atoms on the electron distribution across the molecule. The stabilization energies (E(2)) associated with these interactions would provide a quantitative measure of their significance. For instance, in related indole derivatives, significant stabilization energies are often observed for π → π* and lone pair → π* transitions, indicating substantial electronic delocalization.
Table 1: Hypothetical Major NBO Interactions and Second-Order Perturbation Energies for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (1) N | π* (C-C) | Data not available |
| π (C=C) | π* (C=C) | Data not available |
| LP (2) O | σ* (C-H) | Data not available |
| LP (3) F | σ* (C-C) | Data not available |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of an NBO analysis. No published data is currently available for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (electronegative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (electropositive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP surface would be expected to show the most negative potential (red) around the oxygen atom of the hydroxyl group and the fluorine atom, due to their high electronegativity. The hydrogen atom of the hydroxyl group and the N-H group would likely exhibit a positive potential (blue), highlighting their acidic nature. Understanding these regions is crucial for predicting intermolecular interactions, such as hydrogen bonding, which are fundamental to the compound's behavior in a biological or material context.
Hirshfeld Surface and Fingerprint Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties such as d_norm (which indicates whether intermolecular contacts are shorter or longer than the van der Waals radii), it provides a detailed picture of how molecules pack together. The corresponding 2D fingerprint plots summarize the types and relative contributions of different intermolecular contacts.
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Percentage Contribution (%) |
| H···H | Data not available |
| O···H/H···O | Data not available |
| F···H/H···F | Data not available |
| C···H/H···C | Data not available |
| N···H/H···N | Data not available |
| C···C (π-π) | Data not available |
Note: The data in this table is hypothetical and illustrates the expected output of a Hirshfeld surface analysis. Specific data for this compound has not been published.
Conformational Analysis and Energetically Relevant Conformer Studies
The biological activity and physical properties of a flexible molecule like this compound are often dictated by the three-dimensional shapes it can adopt, known as conformers. Conformational analysis involves identifying the stable conformers and determining their relative energies. For this compound, the primary source of conformational flexibility would be the rotation around the C3-O bond of the hydroxyl group.
Computational methods can be used to perform a systematic scan of the potential energy surface by rotating this bond to identify the lowest energy (most stable) conformers. The relative energies of these conformers, often calculated at a high level of theory, provide insight into their population at a given temperature. Identifying the global minimum energy conformer is particularly important as it often represents the most likely structure to be observed experimentally or to interact with a biological target.
Medicinal Chemistry and Pharmacological Relevance of 6 Fluoro 1h Indol 3 Ol As a Scaffold
Indole (B1671886) Ring System as a Privileged Structure in Drug Design and Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is widely recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. chemimpex.com The indole scaffold's ability to mimic the structure of the amino acid tryptophan allows it to interact with a diverse array of biological targets, including enzymes and receptors.
The versatility of the indole ring is a key factor in its privileged status. It can engage in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and pi-stacking, which are crucial for molecular recognition and binding affinity at the active sites of proteins. This inherent capacity for multiple binding modes enables the indole framework to serve as a versatile template for the discovery of ligands for a wide range of biological targets.
Impact of Fluorine Substitution on Molecular Interactions and Selectivity
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. The introduction of a fluorine atom, as seen in 6-fluoro-1H-indol-3-ol, can profoundly influence a compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov
Fluorine's high electronegativity can alter the electron distribution within a molecule, thereby modulating its pKa and dipole moment. This can lead to improved membrane permeability and bioavailability. Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, often rendering the molecule more resistant to metabolic degradation and increasing its in vivo half-life. In terms of molecular interactions, fluorine can participate in favorable electrostatic and polar interactions with protein targets, potentially increasing binding affinity and selectivity. acs.org The substitution of hydrogen with fluorine can also induce conformational changes that may lead to a more favorable orientation of the molecule within a binding pocket.
Development of Complex Molecules Utilizing this compound as a Building Block
While the published research specifically detailing the use of this compound as a building block is limited, its structural features make it an attractive starting point for the synthesis of more complex molecules. The hydroxyl group at the 3-position and the reactive sites on the indole ring provide synthetic handles for further functionalization.
The general class of (1H-indol-3-yl)methanols are known to be versatile precursors for the construction of complex indole derivatives. beilstein-journals.org It is conceivable that this compound could be similarly employed in reactions to generate a library of novel compounds. The presence of the fluorine atom in the 6-position of the indole ring can also influence the regioselectivity of subsequent chemical transformations, offering a pathway to unique molecular architectures that would be inaccessible from the non-fluorinated parent compound. The development of synthetic methodologies utilizing this fluorinated building block could pave the way for the discovery of new chemical entities with potential therapeutic applications. For instance, fluorinated indoles have been used as intermediates in the synthesis of compounds targeting a variety of diseases. chemimpex.comontosight.aimedchemexpress.com
Target-Specific Molecular Interactions and Mechanistic Studies
Detailed mechanistic studies on this compound are not extensively reported in the current scientific literature. However, based on the known pharmacology of related fluorinated indole derivatives, it is possible to postulate on its potential molecular interactions and mechanisms of action.
The this compound scaffold has the potential to interact with a variety of enzymes and receptors. The fluorinated indole core could serve as a recognition element, while the hydroxyl group at the 3-position could act as a hydrogen bond donor or acceptor, critical for anchoring the molecule within a binding site. The fluorine atom at the 6-position can modulate the electronic properties of the indole ring, which in turn can fine-tune the binding affinity and selectivity for a specific biological target. For example, fluorination has been shown to significantly influence the selectivity of ligands for human 5-HT1D receptors. acs.org
Given the structural similarity of the indole ring to tryptophan, derivatives of this compound could potentially act as substrate mimics for various enzymes. For instance, they could be investigated as inhibitors of enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase, which are implicated in various disease states. Enzymatic assays would be essential to determine the inhibitory potential and to elucidate the structure-activity relationships of any derived compounds.
In the absence of empirical data, molecular docking and simulation studies would be invaluable tools to predict the binding modes and affinities of this compound and its derivatives with various biological targets. Such in silico methods can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand-target recognition. These computational approaches could guide the rational design of more potent and selective derivatives by identifying optimal substitution patterns on the this compound scaffold.
Structure-Activity Relationship (SAR) Insights from Fluoroindole Analogues
The introduction of a fluorine atom into the indole scaffold can significantly modulate a compound's physicochemical properties and biological activity. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can influence factors like metabolic stability, binding affinity, and membrane permeability. The structure-activity relationship (SAR) of fluoroindole analogues reveals critical insights into how the position of the fluorine atom and the nature of other substituents on the indole ring dictate their pharmacological effects.
The substitution of fluorine on the indole ring has been shown to be advantageous in various therapeutic contexts. For instance, in the development of inhibitors for DNA gyrase, a bacterial topoisomerase, quinolones with a fluorine atom at the C-6 position demonstrated a 2- to 17-fold improvement in binding to the gyrase-complex across different bacterial species. tandfonline.com Specifically, the 6-fluoro substitution can enhance the inhibitory potency of certain compounds, as seen in the case of Rho kinase (ROCK1) inhibitors, where a 6-fluoroindazole derivative showed significantly higher potency and oral bioavailability compared to its 4-fluoro counterpart. rsc.orgrsc.org
Conversely, for other biological targets, the 5-fluoro substitution on the indole ring appears to be more favorable. Studies on non-nucleoside reverse transcriptase (NNRT) inhibitors have indicated that the presence of a fluorine atom at the 5-position can improve potency by 7- to 13-fold compared to the non-fluorinated analogue. rsc.orgrsc.org Similarly, in the context of anti-HCV agents, while a 6-fluoro derivative showed improved activity, further development often focused on other analogues. nih.gov Research on antagonists for the CysLT1 receptor revealed that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts, with substitution at the 4-position of the indole ring being the least favorable. researchgate.net
The nature and length of the substituent at the 3-position of the fluoroindole core are also critical determinants of biological activity. In a series of 3-(aminoalkyl)-5-fluoroindoles designed as myeloperoxidase (MPO) inhibitors, the most potent compounds were those with a 4- or 5-carbon aminoalkyl side chain and an unsubstituted amino group. ulb.ac.beacs.org This suggests that the length and flexibility of the side chain are important for optimal interaction with the target enzyme.
Furthermore, the combination of fluorination with other substitutions on the indole ring can lead to highly potent compounds. For example, in a series of quinazolinone-based 5-fluoroindole (B109304) hybrids, a compound bearing three fluorine atoms exhibited the highest potency against multiple cancer cell lines, suggesting a cumulative beneficial effect of fluorination. nih.gov The following tables provide a summary of SAR insights from various series of fluoroindole analogues.
| Compound/Series | Target | Key SAR Insights | Reference(s) |
| 6-Fluoroquinolones | DNA Gyrase | 6-Fluoro substitution enhances gyrase-complex binding by 2-17 fold compared to non-fluorinated analogues. | tandfonline.com |
| 6-Fluoroindazole | Rho kinase (ROCK1) | 6-Fluoro derivative (IC50 = 14 nM) is significantly more potent and has higher oral bioavailability than the 4-fluoro isomer (IC50 = 2500 nM). | rsc.orgrsc.org |
| 5-Fluoroindole NNRTIs | Reverse Transcriptase | 5-Fluoro substitution improves potency by 7-13 fold over the non-fluorinated analogue. | rsc.orgrsc.org |
| 3-(Aminoalkyl)-5-fluoroindoles | Myeloperoxidase (MPO) | Optimal activity is observed with a 4- or 5-carbon aminoalkyl side chain at the 3-position and an unsubstituted amino group. | ulb.ac.beacs.org |
| (3′,4′,5′-trimethoxyphenyl)-indolyl-propenones | Antimitotic Agents | Fluorine-substituted derivatives are more potent than chlorine-substituted ones. Substitution at position 4 of the indole ring is least favorable. | researchgate.net |
| 4-Fluoroindoline Derivatives | PERK Enzyme | 4-Fluoroindoline derivative shows a 3-fold increase in PERK inhibitory activity compared to its non-fluorinated analogue. | nih.gov |
| Indole-based Thiadiazole Derivatives | Acetylcholinesterase/ Butyrylcholinesterase | A fluoro group at the para-position of a phenyl ring attached to the thiadiazole moiety leads to the most active analogue. | sci-hub.se |
| Compound Name | Structure | Biological Target | Activity (IC50/EC50) |
| 6-Fluoroindazole Derivative | Structure not available in source | ROCK1 | 14 nM |
| 4-Fluoroindazole Derivative | Structure not available in source | ROCK1 | 2500 nM |
| 5-Fluoroindole NNRTI (17a) | Structure not available in source | Reverse Transcriptase | 50 nM |
| 5-Fluoroindole NNRTI (17b) | Structure not available in source | Reverse Transcriptase | 25 nM |
| Non-fluorinated NNRTI (16) | Structure not available in source | Reverse Transcriptase | 332 nM |
| 4-Fluoroindoline Derivative (24a) | Structure not available in source | PERK | 0.8 nM |
| Non-fluorinated Indoline (B122111) Analogue | Structure not available in source | PERK | 2.5 nM |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives has traditionally relied on classical methods like the Bartoli, Reissert, and Leimgruber–Batcho syntheses. rsc.org However, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly "green" synthetic routes for 6-fluoro-1H-indol-3-ol and related compounds.
Emerging strategies that represent promising avenues include:
Photoredox Catalysis: This method uses light and a photocatalyst to mediate complex chemical transformations under mild conditions. organic-chemistry.org It has been successfully used to synthesize 3-fluoroindoles from N-arylamines, offering a straightforward and efficient pathway that could be adapted for this compound. organic-chemistry.orgdntb.gov.ua
Vicarious Nucleophilic Substitution (VNS): The Mąkosza Indole synthesis, which involves a VNS reaction followed by annulation, presents a simple and cost-effective approach. rsc.org
Catalyst-Free Reactions in Water: The development of protocols that use water as a solvent and avoid hazardous catalysts aligns with the principles of green chemistry. semanticscholar.org Such methods have been used to create indole derivatives with high yields and short reaction times, representing a sustainable option for larger-scale production. semanticscholar.orgbeilstein-journals.org
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Enzymatic Synthesis: Biocatalysis using engineered enzymes could provide highly selective and sustainable routes to chiral fluoroindole derivatives, a significant advancement in asymmetric synthesis.
Table 1: Comparison of Synthetic Approaches for Fluoroindole Derivatives
| Methodology | Advantages | Disadvantages | Potential for this compound |
|---|---|---|---|
| Classical Syntheses (e.g., Bartoli, Fischer) | Well-established, predictable outcomes. | Often require harsh conditions, multi-step processes, and produce significant waste. | Foundational, but likely to be superseded by modern methods. |
| Photoredox Catalysis organic-chemistry.org | Mild reaction conditions, high functional group tolerance, novel reactivity. | Requires specialized photochemical equipment, catalyst can be expensive. | High potential for efficient and selective synthesis. |
| Green Chemistry Protocols semanticscholar.orgbeilstein-journals.org | Environmentally friendly (e.g., water as solvent), simple work-up, often catalyst-free. | May have limitations in substrate scope or scalability. | Very high potential for sustainable industrial production. |
| Difluorocarbene-based Methods nih.gov | Provides direct access to 2-fluoroindoles with high efficiency and chemoselectivity. | Requires specific carbene precursors. | Adaptable for creating a variety of fluorinated indole scaffolds. |
Application of Advanced Spectroscopic Characterization Techniques
Unambiguous structural confirmation is paramount for any chemical entity intended for further development. While standard techniques are effective, the application of more advanced and coupled spectroscopic methods will be crucial for a deep understanding of this compound.
Future characterization will likely involve:
High-Field Nuclear Magnetic Resonance (NMR): Advanced NMR spectroscopy, including 1D (¹H, ¹³C, ¹⁹F) and 2D techniques (COSY, HSQC, HMBC), is essential for elucidating the precise molecular topology. lbl.govacs.org High-field instruments provide greater resolution and sensitivity, which is critical for complex structural assignments and for studying molecular dynamics. lbl.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like MALDI-TOF/TOF or ESI-MS/MS provide exact mass measurements, allowing for the confident determination of the elemental composition of this compound and its subsequent reaction products or metabolites. lbl.govacs.org
Coupled Techniques (LC-MS-NMR): The online coupling of liquid chromatography with mass spectrometry and NMR (LC-MS-NMR) is a powerful tool for analyzing complex mixtures. nih.gov This would be particularly valuable for identifying metabolites of this compound in biological samples without the need for painstaking isolation. nih.govmdpi.com
Single-Crystal X-ray Crystallography: Obtaining a crystal structure provides definitive proof of the three-dimensional arrangement of atoms in the solid state. researchgate.netnih.gov This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and serves as a benchmark for computational models. nih.gov
Table 2: Spectroscopic Techniques for the Analysis of this compound
| Technique | Information Provided | Application Area |
|---|---|---|
| High-Field NMR (¹H, ¹³C, ¹⁹F) lbl.gov | Detailed molecular structure, connectivity, and conformation in solution. | Structural elucidation, purity assessment. |
| High-Resolution Mass Spectrometry (HRMS) lbl.gov | Exact molecular weight and elemental formula. | Formula confirmation, metabolite identification. |
| LC-MS-NMR nih.gov | Separation, mass determination, and structural information for components in a mixture. | Drug metabolism studies, reaction monitoring. |
| X-ray Crystallography researchgate.netnih.gov | Precise 3D atomic coordinates and intermolecular packing in the solid state. | Absolute structure confirmation, computational model validation. |
| FTIR Spectroscopy acs.org | Identification of functional groups and bonding patterns. | Routine characterization, reaction monitoring. |
Integration of Artificial Intelligence and Machine Learning in Computational Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. mdpi.comnih.gov For a compound like this compound, these computational tools offer a pathway to rapidly explore its therapeutic potential.
Key applications include:
Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the potential efficacy or toxicity of new molecules like this compound. mdpi.comresearchgate.net
Virtual High-Throughput Screening (vHTS): Machine learning models can screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target, a process that is much faster and cheaper than experimental screening. nih.gov
De Novo Drug Design: Deep generative models can design entirely new molecules with desired properties. youtube.com Starting with the this compound scaffold, these models could generate novel derivatives optimized for high potency and selectivity against a chosen target. nih.govyoutube.com
Structure-Based Drug Design: AI tools like AlphaFold can predict the 3D structure of proteins with high accuracy. nih.gov These predicted structures can then be used for docking studies with this compound to understand potential binding modes and guide the design of more potent analogues. researchgate.net
The integration of AI can significantly reduce the time and cost associated with the early stages of drug development, allowing researchers to focus experimental efforts on the most promising candidates. nih.gov
Exploration of New Biological Targets and Therapeutic Areas
Fluoroindole derivatives have demonstrated a wide spectrum of biological activities, suggesting that this compound could be a valuable probe for exploring new therapeutic targets. rsc.orgijpsr.com The fluorine atom can enhance binding affinity and metabolic stability, making these compounds attractive for drug development. rsc.org
Emerging research could focus on evaluating this compound and its derivatives in the following areas:
Neurodegenerative Diseases: Indole-based compounds are being investigated as agents against Alzheimer's disease by targeting tau protein aggregation or acting as serotonin (B10506) receptor ligands. nih.govnih.gov The fluoroindole scaffold is a key component in potential PET radiotracers for imaging tauopathy. nih.gov
Oncology: Certain indole derivatives act as microtubule inhibitors, a validated strategy in cancer chemotherapy. acs.org A recent study on an indole-chalcone compound containing a 6-fluoroindole (B127801) moiety showed potent activity against oxaliplatin-resistant colorectal cancer cells. acs.org
Infectious Diseases: Fluoroindoles have shown promise as antivirulence agents against bacteria like Pseudomonas aeruginosa by inhibiting biofilm formation and quorum sensing, offering an alternative to traditional antibiotics. nih.gov Additionally, 5-fluoroindole (B109304) has shown activity against Mycobacterium tuberculosis. acs.org Other derivatives have been evaluated for antiviral properties. rsc.org
Inflammatory Diseases: Myeloperoxidase (MPO) is an enzyme implicated in chronic inflammatory diseases, and 3-(aminoalkyl)-5-fluoroindoles have been designed as potent MPO inhibitors. acs.orgulb.be This suggests that the 6-fluoroindole core could be a valuable starting point for developing new anti-inflammatory agents.
Table 3: Potential Biological Targets for Fluoroindole Scaffolds
| Therapeutic Area | Potential Target(s) | Example from Research |
|---|---|---|
| Neurodegeneration | Tau protein aggregates, Serotonin (5-HT) receptors nih.govnih.gov | 2-(Heteroaryl-cycloalkyl)-1H-indoles as potential tauopathy PET radiotracers. nih.gov |
| Oncology | Microtubules, various kinases | An indole-chalcone with a 6-fluoroindole group shows efficacy against resistant colorectal cancer. acs.org |
| Infectious Diseases | Bacterial virulence factors, enzymes in M. tuberculosis nih.govacs.org | 7-fluoroindole inhibits biofilm formation in P. aeruginosa. nih.gov 5-fluoroindole inhibits M. tuberculosis growth. acs.org |
| Inflammation | Myeloperoxidase (MPO) acs.orgulb.be | 3-(Aminoalkyl)-5-fluoroindoles are potent MPO inhibitors. acs.orgulb.be |
| Viral Infections | HIV-1 attachment proteins rsc.org | Tetrazole-based 4-fluoroindole (B1304775) hybrids show potent inhibition of HIV-1. rsc.org |
Design and Synthesis of Multi-Target Ligands Based on the Fluoroindole Scaffold
Complex, multifactorial diseases like Alzheimer's often involve multiple pathological pathways. The "one molecule, one target" paradigm has shown limited success for such conditions. An emerging strategy is the design of multi-target-directed ligands (MTDLs)—single chemical entities capable of modulating several biological targets simultaneously. nih.govmdpi.com
The this compound scaffold is an excellent starting point for MTDL design due to the inherent biological activity of the indole core and the favorable properties imparted by the fluorine atom. nih.govmdpi.com Future research in this area could involve:
Scaffold Hopping and Hybridization: Combining the 6-fluoroindole core with other known pharmacophores. For example, linking it to a moiety known to inhibit beta-secretase (BACE1) or monoamine oxidase (MAO) could yield a dual-action agent for Alzheimer's disease. mdpi.com
Computational MTDL Design: Using in silico methods to design and screen hybrid molecules for balanced activity against multiple targets before committing to chemical synthesis. mdpi.com
Targeting Neuroinflammation and Protein Aggregation: Designing MTDLs that, for instance, inhibit both an inflammatory enzyme like MPO or COX-2 and also prevent the aggregation of Aβ amyloid peptides, addressing two key aspects of Alzheimer's pathology. nih.gov
This approach represents a sophisticated and promising frontier in medicinal chemistry, where the unique properties of this compound can be leveraged to create next-generation therapeutics.
Q & A
Q. Core Characterization Tools :
- 1H/13C/19F NMR : and provide detailed assignments (e.g., δ 8.62 ppm for indole NH protons in DMSO-d6). Fluorine’s deshielding effect shifts adjacent protons by ~0.3–0.5 ppm.
- HRMS : FAB-HRMS in confirms molecular weight (e.g., m/z 335.1512 [M+H]+).
Data Contradiction Resolution :
If NMR peaks overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or solvent variation (e.g., CDCl3 vs. DMSO-d6). For fluorine-related artifacts, ensure decoupling during 19F NMR ().
How does this compound compare to other fluorinated indoles in antioxidant and neuroprotective applications?
Comparative Biological Activity :
’s table compares fluorinated indoles:
| Compound | Structural Features | Key Activities |
|---|---|---|
| This compound | F at C6, OH at C3 | Antioxidant, enzyme inhibition |
| 5-Fluoro-1H-indol-6-ol | F at C5, OH at C6 | Neuroprotective, receptor binding |
| 4-Fluoro-1H-indole | F at C4 | Anticancer, antiviral |
Mechanistic Insights :
The C3 hydroxyl in this compound may scavenge ROS (reactive oxygen species) via radical stabilization, while fluorine enhances metabolic stability ().
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Scale-Up Barriers :
- Purification : Low yields (e.g., 30% in ) due to byproducts from CuAAC reactions. Use flash chromatography () or recrystallization in hot EtOAc.
- Solvent Systems : Replace PEG-400:DMF () with greener solvents (e.g., ethanol/water) to reduce toxicity.
Advanced Optimization :
Continuous flow systems () improve scalability. Optimize stoichiometry of azide and alkyne precursors to minimize unreacted intermediates.
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Q. Contradiction Analysis Framework :
- Assay Variability : Compare cell lines (e.g., HEK-293 vs. SH-SY5Y in neuroprotection studies) and assay conditions (e.g., ROS detection methods).
- Metabolic Stability : Fluorine’s impact on half-life () may explain efficacy differences in vivo vs. in vitro. Use LC-MS to quantify metabolite profiles.
Methodology :
Replicate studies under standardized conditions (e.g., ’s iterative qualitative analysis).
What are the key considerations for designing derivatives of this compound to target specific enzymes (e.g., monoamine oxidases)?
Q. Enzyme-Targeted Design :
- Active Site Mapping : Use X-ray crystallography (e.g., ’s quinoxalinone interactions) to identify binding pockets.
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF3) at C5 to enhance MAO-B inhibition ().
Validation :
Perform enzyme inhibition assays (IC50 determination) and compare with known inhibitors (e.g., selegiline for MAO-B).
How does the fluorine atom at C6 influence the electronic properties and reactivity of this compound?
Q. Electronic Effects :
- Inductive Effect : Fluorine’s electronegativity decreases electron density at C6, directing electrophilic substitution to C4 or C7 ().
- Hydrogen Bonding : Fluorine can engage in weak H-bonding with proximal hydroxyl groups ().
Reactivity Studies :
Perform Hammett analysis to quantify substituent effects on reaction rates (e.g., nitration or bromination).
What are the best practices for ensuring the stability of this compound in aqueous solutions during biological assays?
Q. Stability Protocols :
- pH Control : Maintain pH 6–7 to prevent deprotonation of the hydroxyl group (pKa ~10).
- Light Protection : Fluorinated indoles are prone to photodegradation; store solutions in amber vials ().
Advanced Monitoring :
Use HPLC-UV to track degradation products over time.
How can computational methods (e.g., DFT, molecular docking) predict the biological targets of this compound?
Q. Computational Workflow :
DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites ().
Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB IDs for kinases or GPCRs).
MD Simulations : Assess binding stability over 100 ns trajectories ().
Validation :
Compare predicted targets with experimental binding assays (e.g., SPR or ITC).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
